Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-
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Overview
Description
Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- is a chemical compound with the molecular formula C10H9Cl2NO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a [(cyclopropylimino)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4-dichlorophenol.
Formation of Cyclopropylamine: Cyclopropylamine is synthesized by the reaction of cyclopropyl bromide with ammonia.
Condensation Reaction: 2,4-dichlorophenol is then reacted with cyclopropylamine in the presence of a suitable condensing agent such as formaldehyde to form Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-dichloro-: A simpler derivative with only chlorine substitutions.
Phenol, 2,6-dichloro-: Another derivative with chlorine substitutions at different positions.
Phenol, 2,4-dichloro-6-nitro-: A derivative with a nitro group at position 6 instead of the [(cyclopropylimino)methyl] group.
Uniqueness
Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]- is unique due to the presence of the [(cyclopropylimino)methyl] group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
853727-12-5 |
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Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2,4-dichloro-6-(cyclopropyliminomethyl)phenol |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-3-6(5-13-8-1-2-8)10(14)9(12)4-7/h3-5,8,14H,1-2H2 |
InChI Key |
OPBQUDMOLNAFGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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